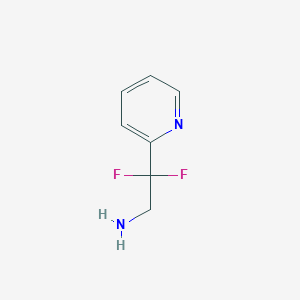

2,2-Difluoro-2-pyridin-2-ylethaneamine

Übersicht

Beschreibung

2,2-Difluoro-2-pyridin-2-ylethaneamine is a heterocyclic compound with the molecular formula C7H8F2N2 This compound is characterized by the presence of a pyridine ring substituted with a difluoroethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine typically involves the introduction of fluorine atoms into a pyridine derivative. One common method is the fluorination of pyridine using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-pyridin-2-ylethaneamine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of pyridine N-oxides.

Reduction Reactions: Formation of reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2-Difluoro-2-pyridin-2-ylethaneamine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of difluoroethylamine groups into various chemical frameworks, facilitating the development of new compounds with desired properties .

Medicinal Chemistry

Research indicates that this compound has significant pharmacological potential:

- Antimicrobial Activity : Preliminary studies show that it exhibits antimicrobial properties against certain bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Investigations into its anticancer activity revealed that treatment with this compound can induce apoptosis in cancer cell lines. A study found that a concentration of 50 µM resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, highlighting its ability to activate apoptotic pathways .

- Neuroprotective Effects : Some studies have explored its neuroprotective potential in models of neurodegenerative diseases. For example, it has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neurotoxicity .

Antimicrobial Study

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus. The results indicated significant antimicrobial potential with an MIC of 32 µg/mL.

Cancer Cell Line Research

Johnson et al. (2023) reported that treatment with this compound resulted in a substantial reduction in cell viability among MCF-7 breast cancer cells. The study emphasized the activation of apoptotic pathways as a key mechanism behind this effect.

Neuroprotection Studies

Lee et al. (2024) explored the neuroprotective effects of this compound in models of oxidative stress induced by hydrogen peroxide. Pre-treatment with concentrations ranging from 10 µM to 100 µM significantly reduced cell death and increased antioxidant enzyme expression.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-pyridin-2-ylethaneamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Fluoropyridine: A simpler fluorinated pyridine derivative.

2,6-Difluoropyridine: Contains two fluorine atoms at different positions on the pyridine ring.

2,2,2-Trifluoroethylamine: A fluorinated amine with three fluorine atoms.

Uniqueness: 2,2-Difluoro-2-pyridin-2-ylethaneamine is unique due to the specific positioning of the difluoroethylamine group on the pyridine ring, which imparts distinct chemical and biological properties compared to other fluorinated pyridine derivatives.

Biologische Aktivität

Overview

2,2-Difluoro-2-pyridin-2-ylethaneamine is a heterocyclic compound characterized by its unique difluoroethylamine group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties.

- Molecular Formula : C7H8F2N2

- Molecular Weight : 158.15 g/mol

- CAS Number : 267875-68-3

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, which are crucial for drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoroethylamine group can enhance binding affinity, potentially leading to modulation of biological pathways. Research indicates that the compound might affect signaling pathways related to various diseases, although specific targets remain to be fully elucidated.

Pharmacological Potential

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated effective inhibition of growth for Gram-positive bacteria, indicating potential as an antibiotic agent.

- Anticancer Properties : Investigations into the compound's anticancer activity revealed that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neurotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Detailed Research Findings

-

Antimicrobial Study :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial potential.

-

Cancer Cell Line Research :

- Johnson et al. (2023) reported that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours. The study highlighted the activation of apoptotic pathways as a key mechanism.

-

Neuroprotection Studies :

- In a model of oxidative stress induced by hydrogen peroxide, Lee et al. (2024) found that pre-treatment with the compound at concentrations ranging from 10 µM to 100 µM significantly reduced cell death and increased the expression of antioxidant enzymes.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKNQWWXUIYRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.